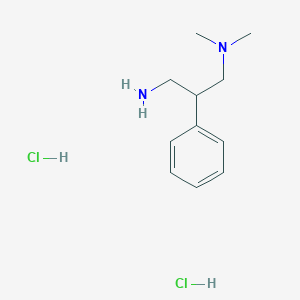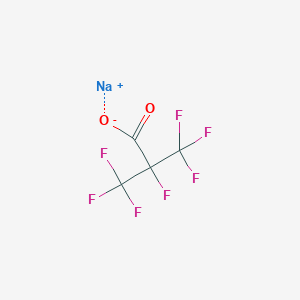
Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate: is a fluorinated organic compound with the molecular formula C4HF7O2Na . It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate typically involves the reaction of 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for the synthesis of complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological and medicinal applications. Its stability and resistance to degradation make it a candidate for drug development and other biomedical research.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound contribute to its high electronegativity and stability, allowing it to interact with various biological and chemical systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoic acid
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate
Comparison: Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its acid counterpart. The presence of multiple fluorine atoms also distinguishes it from other similar compounds, providing it with unique chemical and physical properties that make it valuable for various applications.
Properties
Molecular Formula |
C4F7NaO2 |
|---|---|
Molecular Weight |
236.02 g/mol |
IUPAC Name |
sodium;2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C4HF7O2.Na/c5-2(1(12)13,3(6,7)8)4(9,10)11;/h(H,12,13);/q;+1/p-1 |
InChI Key |
HNFKHJSJFCOUJT-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



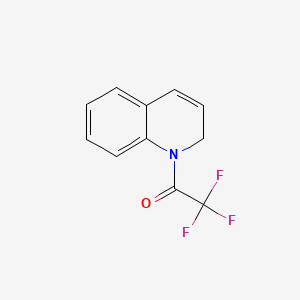
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
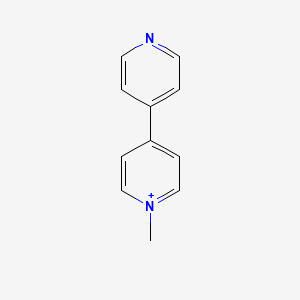
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

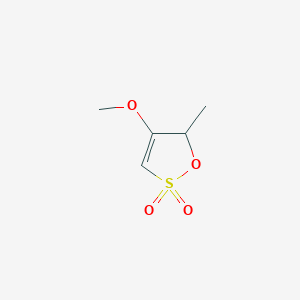
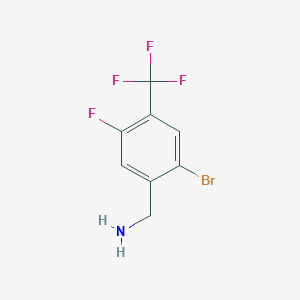
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)



